Cas no 2034536-80-4 (1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea)

1-Benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea is a synthetic organic compound featuring a benzylurea core linked to a hydroxypentyl chain with a thiophene substituent. This structure confers versatility in medicinal chemistry and drug development, particularly due to the presence of the thiophene heterocycle, which enhances binding interactions in biological systems. The hydroxyl group improves solubility and offers a site for further functionalization, making it a valuable intermediate in pharmaceutical synthesis. Its well-defined molecular architecture allows for precise modifications, supporting research in enzyme inhibition or receptor modulation. The compound’s stability and synthetic accessibility further contribute to its utility in exploratory and applied chemistry.
1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea structure
2034536-80-4 structure
商品名:1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
CAS番号:2034536-80-4
MF:C17H22N2O2S
メガワット:318.433783054352
CID:5353234

1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea 化学的及び物理的性質

名前と識別子

    • 1-benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea
    • 1-benzyl-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea
    • 1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
    • インチ: 1S/C17H22N2O2S/c20-10-7-15(16-8-11-22-13-16)6-9-18-17(21)19-12-14-4-2-1-3-5-14/h1-5,8,11,13,15,20H,6-7,9-10,12H2,(H2,18,19,21)
    • InChIKey: SWNFPHOCIRSMSH-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1)C(CCO)CCNC(NCC1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 8
  • 複雑さ: 322
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 89.6

1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6203-1443-3mg
1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034536-80-4
3mg
$63.0 2023-09-09
Life Chemicals
F6203-1443-30mg
1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034536-80-4
30mg
$119.0 2023-09-09
Life Chemicals
F6203-1443-10mg
1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034536-80-4
10mg
$79.0 2023-09-09
Life Chemicals
F6203-1443-100mg
1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034536-80-4
100mg
$248.0 2023-09-09
Life Chemicals
F6203-1443-4mg
1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034536-80-4
4mg
$66.0 2023-09-09
Life Chemicals
F6203-1443-2mg
1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034536-80-4
2mg
$59.0 2023-09-09
Life Chemicals
F6203-1443-20mg
1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034536-80-4
20mg
$99.0 2023-09-09
Life Chemicals
F6203-1443-2μmol
1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034536-80-4
2μmol
$57.0 2023-09-09
Life Chemicals
F6203-1443-5mg
1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034536-80-4
5mg
$69.0 2023-09-09
Life Chemicals
F6203-1443-10μmol
1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034536-80-4
10μmol
$69.0 2023-09-09

1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea 関連文献

1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]ureaに関する追加情報

Introduction to 1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea (CAS No. 2034536-80-4)

1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea is a meticulously designed compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2034536-80-4, represents a sophisticated fusion of aromatic and heterocyclic moieties, making it a promising candidate for further exploration in drug discovery and medicinal chemistry. The presence of a benzyl group, a hydroxyl-substituted pentyl chain, and a thiophene ring contributes to its complex molecular architecture, which may influence its interactions with biological targets.

The structural framework of 1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea incorporates several key functional groups that are of particular interest in modern drug design. The benzyl group serves as an aromatic stabilizer, enhancing the compound's solubility and metabolic stability. Meanwhile, the hydroxyl group in the pentyl chain introduces polarity, which could modulate binding affinity to specific proteins or enzymes. The thiophene ring, a well-known pharmacophore in medicinal chemistry, is known for its ability to engage in hydrogen bonding and π-stacking interactions, further contributing to the compound's binding potential.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. Studies utilizing molecular docking simulations suggest that 1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. This hypothesis is supported by preliminary experimental data indicating that derivatives of this compound exhibit inhibitory activity against certain kinases and proteases.

The hydroxyl-substituted pentyl chain is particularly noteworthy, as it introduces a flexible region that could adapt to different binding pockets. This adaptability is crucial for designing molecules that can effectively interact with highly dynamic biological targets. Additionally, the thiophene ring's electronic properties may influence the compound's ability to modulate electron density in critical binding sites, potentially enhancing its pharmacological effects.

In the context of current pharmaceutical research, 1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea aligns with the growing trend toward multitarget-directed ligands (MTDLs). These compounds are designed to simultaneously interact with multiple biological targets, thereby increasing their therapeutic efficacy and reducing the likelihood of resistance development. The structural features of this compound make it a compelling candidate for further development as an MTDL candidate.

Experimental investigations have begun to uncover the pharmacological profile of 1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea. Initial in vitro assays have revealed modest activity against certain inflammatory markers, suggesting potential applications in managing conditions associated with chronic inflammation. Furthermore, preliminary toxicity studies indicate that the compound exhibits acceptable safety margins at tested concentrations, paving the way for more extensive preclinical evaluations.

The synthesis of 1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea represents a testament to the progress in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and regioselective reactions that highlight the expertise required to construct such complex molecules. Advances in catalytic methods have also contributed to more efficient synthetic routes, reducing both time and resource consumption.

As research continues to evolve, 1-benzyl-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea (CAS No. 2034536-80-4) is poised to play a significant role in shaping future therapeutic strategies. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. Collaborative efforts between computational chemists and experimental pharmacologists will be essential in elucidating its full potential and translating these findings into tangible therapeutic benefits.

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